molecular formula C18H19ClN2O2 B2379566 3-chloro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide CAS No. 1705760-51-5

3-chloro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide

Cat. No. B2379566
CAS RN: 1705760-51-5
M. Wt: 330.81
InChI Key: SSGRZBVBSOLPNQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indole derivatives, which includes compounds like “3-chloro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide”, has been a topic of interest among researchers . The Fischer indole synthesis method is one of the common methods used for the synthesis of indole derivatives . Additionally, benzamides can be synthesized through direct condensation of benzoic acids and amines under ultrasonic irradiation .

Scientific Research Applications

Chemical Synthesis and Functionalization

Research on compounds structurally related to "3-chloro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide" demonstrates significant interest in their synthesis and functionalization. For example, studies on the palladium iodide catalyzed multicomponent carbonylative approaches have provided insights into the synthesis of functionalized isoindolinone derivatives, highlighting the versatility of these compounds in organic synthesis (Mancuso et al., 2014). Similarly, the efficient syntheses of 3-hydroxyimino-1-isoindolinones and 3-methylene-1-isoindolinones via Cu-promoted C-H activation-nitroalkylation-intramolecular cyclization processes underscore the potential for generating novel isoindolinone derivatives with unique structural features (Yu et al., 2017).

Biological Activity

The synthesis and characterization of new compounds provide a basis for evaluating their potential biological activities. Research on the analgesic activity of pyrazoles and triazoles bearing a dibromo-quinazoline moiety reveals the therapeutic potential of these compounds (Saad et al., 2011). Moreover, the synthesis and pharmacological activities of N-(3-hydroxyphenyl)benzamide and its derivatives have been explored, demonstrating enzyme inhibition against various biological targets (Abbasi et al., 2014).

Antimicrobial and Anticancer Evaluation

The exploration of antimicrobial and anticancer properties is another vital research application. For instance, novel quinazolinone derivatives have been synthesized and evaluated for their antimicrobial activity, showcasing the importance of structural modification in enhancing biological efficacy (Habib et al., 2013). Additionally, the synthesis and antimicrobial activities of triazole derivatives further illustrate the potential of these compounds in addressing microbial resistance (Bektaş et al., 2007).

properties

IUPAC Name

3-chloro-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2/c1-21-8-7-12-9-13(5-6-16(12)21)17(22)11-20-18(23)14-3-2-4-15(19)10-14/h2-6,9-10,17,22H,7-8,11H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSGRZBVBSOLPNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=CC=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide

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